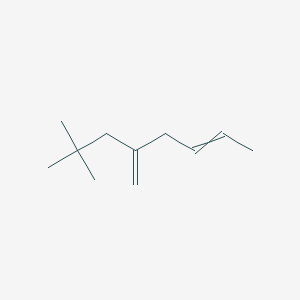

7,7-Dimethyl-5-methylideneoct-2-ene

Description

7,7-Dimethyl-5-methylideneoct-2-ene is a branched alkene characterized by a methylidene group (CH₂=) at position 5 and two methyl substituents at position 5. This structure confers unique steric and electronic properties, influencing its reactivity and stability. Key features include:

Properties

CAS No. |

61518-35-2 |

|---|---|

Molecular Formula |

C11H20 |

Molecular Weight |

152.28 g/mol |

IUPAC Name |

7,7-dimethyl-5-methylideneoct-2-ene |

InChI |

InChI=1S/C11H20/c1-6-7-8-10(2)9-11(3,4)5/h6-7H,2,8-9H2,1,3-5H3 |

InChI Key |

YLMYCGDRNMOOKV-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC(=C)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-5-methylideneoct-2-ene typically involves the use of alkenes and alkynes as starting materials. One common method is the catalytic hydrogenation of 7,7-dimethyl-5-methylene-2-octyne. This reaction is carried out under specific conditions, including the presence of a palladium catalyst and hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-5-methylideneoct-2-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction.

Substitution: Halogens (e.g., chlorine, bromine) and organometallic reagents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or acids, while reduction typically produces saturated hydrocarbons .

Scientific Research Applications

7,7-Dimethyl-5-methylideneoct-2-ene has several scientific research applications:

Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.

Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.

Medicine: It can be a precursor in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-5-methylideneoct-2-ene involves its interaction with various molecular targets and pathways. The compound’s double bond and branched structure allow it to participate in a range of chemical reactions, which can lead to the formation of different products. These reactions often involve the activation of the double bond, followed by nucleophilic or electrophilic attack, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-(1-Acetoxymethylidene)benzonorbornadiene

This compound shares a methylidene group but differs in its bicyclic framework and acetoxy substituent. Key distinctions:

The acetoxy group in the benzonorbornadiene derivative facilitates acid-catalyzed transformations, whereas the dimethyl groups in the target compound may hinder such reactivity due to steric effects .

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one

This nitro-substituted cyclohexadienone features a methylidene group but within an aromatic system. Comparisons include:

The rigid, conjugated system of the cyclohexadienone contrasts with the aliphatic flexibility of the target compound, suggesting divergent applications .

2,7-Dimethyl-5-methoxyindole

Though an indole derivative, this compound shares dimethyl substitution patterns. Key differences:

The methoxy group in the indole derivative enhances crystallinity, whereas the target compound’s aliphatic structure may favor solubility in nonpolar solvents .

Research Findings and Implications

- Steric hindrance from dimethyl groups may complicate synthesis.

- Reactivity Predictions: The methylidene group may participate in Diels-Alder reactions, analogous to benzonorbornadienes, but with slower kinetics due to steric bulk .

- Thermal Stability: Dimethyl substituents likely improve thermal stability compared to nitrocyclohexadienones, which may decompose under heat .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.